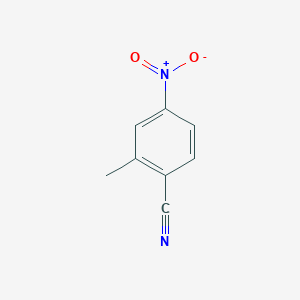

2-Methyl-4-nitrobenzonitrile

Overview

Description

2-Methyl-4-nitrobenzonitrile is a compound that is part of the nitrobenzonitrile family, which are characterized by the presence of a nitro group and a nitrile group attached to a benzene ring. These compounds are of interest due to their electron-withdrawing effects and their potential applications in various chemical reactions and material science applications.

Synthesis Analysis

The synthesis of nitrobenzonitriles can involve various methods, including the nitration of methylbenzonitriles or the reaction of benzonitrile oxides with dipolarophiles. For example, 4-nitrobenzonitrile oxide can react with different dipolarophiles to afford new compounds, as investigated using activation energy calculations and DFT-based reactivity indexes . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage .

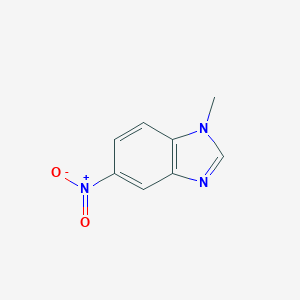

Molecular Structure Analysis

The molecular structure of nitrobenzonitriles has been studied using various spectroscopic methods. For instance, the rotational spectra of 2- and 3-nitrobenzonitrile were recorded, and their structural parameters were determined and compared with those obtained from quantum-chemical calculations . X-ray crystallography has also been used to evaluate the structure of related compounds, revealing polymorphism and conformational differences .

Chemical Reactions Analysis

Nitrobenzonitriles can undergo a range of chemical reactions. Hydrogenation of nitrobenzonitriles using Raney nickel catalysts has shown that the position of the nitro group relative to the nitrile group significantly affects the course of hydrogenation . The formation of adducts during nitration and their subsequent rearomatization through a 1,3-nitro shift has also been observed . Reactions with nitrogen dioxide have been studied, leading to the formation of various nitrocyclohexenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups like the nitro and nitrile functionalities affects the dipole moments and reactivity of these molecules . The optical properties of these compounds, such as absorption and fluorescence, have been investigated, and the effects of different solvents on these properties have been explored . The crystal structures of various substituted nitrobenzonitriles have been determined, providing insight into potential nucleophilic attack sites and intermolecular interactions10.

Scientific Research Applications

Chemical Reactions and Synthesis

2-Methyl-4-nitrobenzonitrile has been studied in various chemical reactions and synthesis processes. For example, the reaction of dimethylbenzonitriles with nitric acid in acetic anhydride has been investigated, leading to the formation of 1,4-(nitroacetoxy-) adducts and 2,3-dimethyl-5-nitrobenzonitrile, among others (Fischer & Greig, 1973). This type of research provides insights into the chemical behavior of nitrobenzonitriles, including 2-methyl-4-nitrobenzonitrile.

Thermophysical Studies

The thermophysical properties of nitrobenzonitriles, including 2-methyl-4-nitrobenzonitrile, have been studied using methods like differential scanning calorimetry. These studies focus on the behavior of these compounds as a function of temperature, measuring properties such as heat capacities, enthalpies, and entropies of transitions (Jiménez et al., 2002). Such research is crucial for understanding the physical characteristics of these compounds under different thermal conditions.

Spectroscopy and Molecular Structure Analysis

Research has also been conducted on the molecular structures of nitrobenzonitriles, using techniques like proton magnetic resonance spectroscopy and broadband rotational spectroscopy. These studies reveal details about the electron-withdrawing effects on the molecular structure of nitrobenzonitriles and provide valuable information about their structural parameters (Wilshire, 1967); (Graneek, Bailey & Schnell, 2018).

Catalysis and Hydrogenation Studies

Investigations into the hydrogenation of nitrobenzonitriles using catalysts like Raney nickel have been carried out. These studies examine the effects of different solvents and the position of the nitro group relative to the nitrile group on the hydrogenation process, offering insights into the reactivity and potential applications of these compounds in chemical synthesis (Koprivova & Červený, 2008).

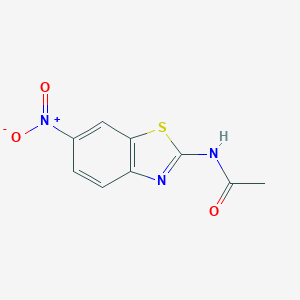

Application in Drug Synthesis

The conversion of nitrobenzonitriles to other chemical structures like quinazolin-4(3H)-ones has implications in pharmaceutical synthesis. Such processes have been used for the economical production of anticancer drugs like gefitinib and erlotinib hydrochloride (Reddy, Chandregowda & Rao, 2007).

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

2-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTFKDBRMXYEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402182 | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrobenzonitrile | |

CAS RN |

89001-53-6 | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

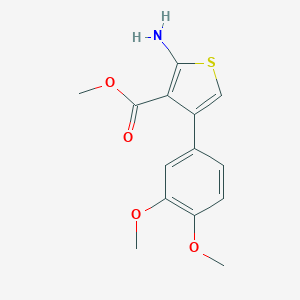

Q1: What is the significance of 2-Methyl-4-nitrobenzonitrile in the development of new anti-melanoma agents?

A: 2-Methyl-4-nitrobenzonitrile serves as a crucial building block in the multi-step synthesis of aminoisoquinolinylamide derivatives. Researchers utilized this compound as a starting point to construct the core structure of the target molecules. [] The study aimed to explore the antiproliferative activity of these novel derivatives against the A375 human melanoma cell line.

Q2: Did the study find any promising results using 2-Methyl-4-nitrobenzonitrile derivatives against melanoma?

A: Yes, the study demonstrated that certain aminoisoquinolinylamide derivatives synthesized from 2-Methyl-4-nitrobenzonitrile exhibited significant inhibitory activity against the A375 human melanoma cell line. Notably, compounds 1b and 1c showed promising results. [] This finding suggests that the aminoisoquinolinylamide scaffold, derived from 2-Methyl-4-nitrobenzonitrile, holds potential for developing new melanoma treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)